molecular formula C6H2BrF4N B13571000 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine

2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine

Cat. No.: B13571000
M. Wt: 243.98 g/mol
InChI Key: XKYDUAQRESIJGB-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative of high interest in advanced chemical synthesis and discovery research . Its molecular formula is C 6 H 2 BrF 4 N, with a molecular weight of 243.98 g/mol . The compound is characterized by a bromine atom at the 2-position, a fluorine atom at the 6-position, and a trifluoromethyl (-CF 3 ) group at the 3-position of the pyridine ring . This unique combination of strong electron-withdrawing groups creates a reactive scaffold that is widely employed as a key intermediate in the development of active ingredients for the agrochemical and pharmaceutical industries . The biological activity of compounds containing the trifluoromethylpyridine (TFMP) moiety is thought to derive from the synergistic effect of the unique physicochemical properties of fluorine—such as its high electronegativity and small van der Waals radius—and the characteristics of the pyridine ring . The -CF 3 group is a powerful electron-withdrawing group that can significantly enhance a molecule's lipophilicity, metabolic stability, and biomolecular affinity, which are critical parameters in the design of modern agrochemicals and pharmaceuticals . In practice, the bromine atom on the pyridine ring serves as an excellent leaving group, making the compound particularly suitable for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution reactions . These reactions allow researchers to efficiently introduce a wide variety of complex substituents, enabling the construction of diverse compound libraries for screening and optimization . One documented synthesis route for related fluoropyridines involves bromination using tribromo oxygen phosphorus in acetonitrile at elevated temperatures, demonstrating high yield and selectivity for bromination on the pyridine ring . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Handling should be conducted by qualified professionals in a controlled laboratory setting, with adherence to all relevant safety protocols .

Properties

Molecular Formula

C6H2BrF4N

Molecular Weight

243.98 g/mol

IUPAC Name

2-bromo-6-fluoro-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2BrF4N/c7-5-3(6(9,10)11)1-2-4(8)12-5/h1-2H

InChI Key

XKYDUAQRESIJGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)Br)F

Origin of Product

United States

Preparation Methods

Bromination and Fluorination via Modified Blaz-Schiemann Reaction

A Chinese patent (CN102898358A) describes a preparation route for fluoropyridine compounds closely related to 2-bromo-6-fluoro-3-(trifluoromethyl)pyridine, involving:

  • Starting from hydroxylated nitro-picoline derivatives.
  • Bromination using tribromo oxygen phosphorus in acetonitrile at elevated temperatures (110–130°C) for 3 hours.
  • Subsequent reduction of nitro groups to amino groups using Raney nickel under hydrogen pressure (40 psi) at room temperature for 5 hours.
  • Extraction and purification steps involving sodium bicarbonate neutralization and organic solvent extraction.

Though this patent focuses on related fluoropyridines, the methodology of bromination followed by fluorination and reduction steps is adaptable for synthesizing this compound.

Key reaction conditions and yields:

Step Reagents/Conditions Product Yield (%)
Bromination Tribromo oxygen phosphorus, 110–130°C, 3h 2-bromo-6-methyl-5-nitro pyridine (intermediate) 92.8
Reduction Raney nickel, H2 (40 psi), methanol, RT, 5h 2-bromo-5-amino-6-picoline (intermediate) 90.0

This protocol demonstrates high yields and selectivity for bromination on the pyridine ring, which is crucial for the target compound synthesis.

Halogen Exchange via Nucleophilic Aromatic Substitution (Halex Reaction)

A European patent (EP0104715B1) details a method highly relevant to the preparation of fluorinated pyridines, including this compound analogs:

  • The method involves a halogen exchange reaction where a chloro substituent at the 3-position of a 2-fluoro-5-(trifluoromethyl)pyridine is replaced by fluorine using cesium fluoride (CsF).
  • The reaction is conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), dimethylformamide (DMF), hexamethylphosphoramide (HMPA), or tetrahydrothiophene dioxide.
  • Temperatures range from 85°C to 180°C, with optimal temperatures depending on the solvent (e.g., 120–140°C for DMSO, 150–170°C for tetrahydrothiophene dioxide).
  • Reaction times vary from 4 to 100 hours under atmospheric pressure with vigorous stirring.
  • The molar ratio of CsF to starting material is at least 1:1, often with a 50% molar excess of CsF to drive the reaction to completion.

Reaction scheme:

3-chloro-2-fluoro-5-(trifluoromethyl)pyridine + CsF → 2,3-difluoro-5-(trifluoromethyl)pyridine + CsCl

This halogen exchange is crucial for introducing fluorine selectively at the 3-position, which can be adapted for the 6-fluoro position depending on the starting material.

Reaction parameters and solvent effects:

Solvent Temperature Range (°C) Preferred Temp (°C) Notes
Dimethyl sulfoxide (DMSO) 85–180 120–140 Commonly used, good yield
N-Methylpyrrolidone (NMP) 85–180 ~130 Effective polar aprotic
Dimethylformamide (DMF) 85–180 ~130 Good solvent for halex
Hexamethylphosphoramide (HMPA) 85–180 ~130 Toxic, less preferred
Tetrahydrothiophene dioxide 85–180 150–170 Higher temp for better rate

This method provides a clean and efficient route to fluorinated pyridines with trifluoromethyl groups, including the target this compound when combined with prior bromination steps.

Summary Table of Preparation Routes

Preparation Step Reagents/Conditions Outcome/Product Yield/Notes
Bromination of hydroxylated nitro-picoline Tribromo oxygen phosphorus, acetonitrile, 110–130°C, 3h 2-bromo-6-methyl-5-nitro pyridine (intermediate) ~92.8% yield
Reduction of nitro to amino Raney nickel, H2 (40 psi), methanol, RT, 5h 2-bromo-5-amino-6-picoline (intermediate) ~90% yield
Halogen exchange (Halex) CsF, DMSO or other polar aprotic solvent, 120–170°C, 4–100h 2,3-difluoro-5-(trifluoromethyl)pyridine or analogs High purity, reaction time dependent

Research Findings and Practical Considerations

  • The bromination step using tribromo oxygen phosphorus is highly efficient and selective for the 2-position on the pyridine ring, even in the presence of other substituents.
  • The reduction step using Raney nickel under mild hydrogen pressure effectively converts nitro groups to amino groups without affecting halogen substituents.
  • The halogen exchange reaction using cesium fluoride is a well-established method for introducing fluorine atoms via nucleophilic aromatic substitution, favored by polar aprotic solvents and elevated temperatures.
  • Reaction times for halogen exchange can be long (up to 100 hours), requiring careful monitoring and optimization.
  • Purification typically involves standard organic extraction, drying, filtration, and distillation or recrystallization to isolate the desired product.
  • The trifluoromethyl group remains stable under these reaction conditions, facilitating its incorporation early in the synthesis or as part of the starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that is of interest in medicinal chemistry because of its potential biological activities. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of organic molecules, impacting their biological interactions. The presence of bromine and fluorine substituents significantly influences the compound's reactivity and interaction with biological targets.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology It is utilized in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
  • Medicine It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
  • Industry It is employed in the production of specialty chemicals and materials with unique properties.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions:

  • Substitution Reactions The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur under mild to moderate temperatures with the presence of a base. Substitution reactions with amines can yield aminopyridine derivatives.
  • Oxidation and Reduction The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used. Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biomolecules, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group is particularly noted for its electron-withdrawing properties, which can modulate the activity of target proteins.

Case Studies and Findings

  • Inhibition of Enzymatic Activity A study demonstrated that similar trifluoromethyl-pyridine derivatives exhibited inhibitory effects on branched-chain amino acid transaminases (BCATs), which are critical in amino acid metabolism and have implications in cancer biology. Structure–activity relationship (SAR) studies revealed that modifications around the pyridine core can enhance potency against these enzymes.
  • Cellular Uptake and Toxicity The compound has shown moderate toxicity profiles in preliminary assessments. It was classified as toxic if swallowed (H301) and causes skin irritation (H315), indicating a need for caution in handling.
Activity TypeObserved EffectReference
Enzyme InhibitionPotent inhibitor of BCATs
Cellular ToxicityToxic if swallowed; causes skin irritation
PharmacokineticsEnhanced lipophilicity due to trifluoromethyl group

Research Findings

Recent investigations into fluorinated compounds indicate that the incorporation of trifluoromethyl groups can significantly enhance biological activity through various mechanisms:

  • Increased Potency Compounds with trifluoromethyl substitutions have been shown to exhibit increased potency against specific biological targets compared to their non-fluorinated counterparts. SAR studies have indicated that such modifications can lead to a six-fold increase in inhibitory activity against serotonin uptake.
  • Metabolic Stability The fluorine atoms contribute to metabolic stability, making these compounds more resistant to enzymatic degradation, which is crucial for developing long-lasting therapeutic agents.

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various human cell lines to evaluate the safety profile of 2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone. It demonstrated selective cytotoxicity against malignant cells while sparing healthy cells, suggesting potential as an anticancer agent.

Cell LineIC50 (μM)Selectivity Index
HeLa (cervical cancer)15 μMHigh
MCF7 (breast cancer)18 μMModerate

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity and binding affinity, which may contribute to its antimicrobial and cytotoxic effects.

Study on Antitubercular Activity

A relevant study investigated the antitubercular activity of various fluorinated acetophenones, including 2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone. Results showed that it inhibited Mycobacterium tuberculosis with an IC50 comparable to established antitubercular agents, highlighting its potential for further development. Research focusing on structure-activity relationships (SAR) revealed that modifications in the halogen substituents significantly influenced the biological activity of acetophenones. The presence of both bromine and trifluoromethyl groups was essential for optimal activity against specific pathogens.

Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine with structurally related pyridine derivatives, emphasizing substituent positions, molecular properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₆H₂BrF₄N 258.98 (calculated) - Br (C2), -F (C6), -CF₃ (C3) Hypothesized applications in drug synthesis; strong electron-withdrawing effects enhance reactivity .
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.44 - Br (C2), -Cl (C3), -CF₃ (C6) Chlorine substitution increases steric hindrance; used in agrochemical intermediates .
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine C₆H₂BrF₄N 258.98 - Br (C3), -F (C2), -CF₃ (C6) Positional isomer; fluorine at C2 may alter regioselectivity in coupling reactions .
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine C₇H₃BrF₅N 276.00 - Br (C3), -CF₂H (C2), -CF₃ (C6) Difluoromethyl group enhances lipophilicity; potential use in medicinal chemistry .
2-Bromo-6-(trifluoromethyl)pyridine C₆H₃BrF₃N 239.99 - Br (C2), -CF₃ (C6) Simpler structure; common intermediate for fluorinated pharmaceuticals .

Key Comparative Insights

Substituent Effects on Reactivity: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent that stabilizes negative charges and directs electrophilic substitution reactions. Its position (C3 vs. C6) significantly impacts molecular polarity . Bromine at C2 (vs. C3) offers distinct reactivity in cross-coupling reactions.

Steric and Electronic Modifications :

  • The difluoromethyl (-CF₂H) group in 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine () introduces moderate electron-withdrawing effects compared to -CF₃, balancing reactivity and metabolic stability .

Research Findings

  • Synthetic Utility : Bromo-fluoro-trifluoromethyl pyridines are critical intermediates in synthesizing kinase inhibitors and herbicides. For example, 2-Bromo-6-(trifluoromethyl)pyridine (similarity score 0.75 to the target compound) is a precursor to fungicides .
  • Thermal Stability : Trifluoromethyl groups improve thermal stability, making these compounds suitable for high-temperature reactions in industrial processes .

Limitations and Data Gaps

  • Comparative toxicity data for positional isomers (e.g., C2 vs.

Biological Activity

2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules, thus impacting their biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C6H3BrF4N
  • Molecular Weight : 243.99 g/mol
  • CAS Number : 1427701-11-8

The presence of the bromine and fluorine substituents significantly influences the compound's reactivity and interaction with biological targets.

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biomolecules, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group is particularly noted for its electron-withdrawing properties, which can modulate the activity of target proteins.

Case Studies and Findings

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that similar trifluoromethyl-pyridine derivatives exhibited inhibitory effects on branched-chain amino acid transaminases (BCATs), which are critical in amino acid metabolism and have implications in cancer biology. The structure–activity relationship (SAR) studies revealed that modifications around the pyridine core can enhance potency against these enzymes .
  • Cellular Uptake and Toxicity :
    • The compound has shown moderate toxicity profiles in preliminary assessments. For instance, it was classified as toxic if swallowed (H301) and causes skin irritation (H315), indicating a need for caution in handling . Further studies are required to elucidate the exact mechanisms behind these toxic effects.

Biological Activity Data Table

Activity TypeObserved EffectReference
Enzyme InhibitionPotent inhibitor of BCATs
Cellular ToxicityToxic if swallowed; causes skin irritation
PharmacokineticsEnhanced lipophilicity due to trifluoromethyl group

Research Findings

Recent investigations into fluorinated compounds indicate that the incorporation of trifluoromethyl groups can significantly enhance biological activity through various mechanisms:

  • Increased Potency : Compounds with trifluoromethyl substitutions have been shown to exhibit increased potency against specific biological targets compared to their non-fluorinated counterparts. For example, SAR studies have indicated that such modifications can lead to a six-fold increase in inhibitory activity against serotonin uptake .
  • Metabolic Stability : The fluorine atoms contribute to metabolic stability, making these compounds more resistant to enzymatic degradation, which is crucial for developing long-lasting therapeutic agents .

Q & A

Q. Key Considerations :

  • Solvent polarity (DMSO enhances fluorination efficiency) .
  • Catalytic systems (e.g., nickel catalysts for cross-coupling, as seen in analogous pyridine syntheses) .

Q. Basic Research Focus

  • ¹⁹F NMR : Distinct signals for -F (δ ~ -110 ppm) and -CF₃ (δ ~ -60 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, especially for halogen positioning .

Q. Advanced Research Focus

  • Temperature Control : Bromination at 0°C reduces polybromination .
  • Catalytic Optimization : Nickel-based catalysts improve selectivity in cross-coupling steps (e.g., reductive coupling of halopyridines) .

Example :
Defluorination is minimized by avoiding strong bases (e.g., NaOH) in polar aprotic solvents .

Q. Advanced Research Focus

  • Reproducibility Studies : Standardize purification protocols (e.g., column chromatography vs. recrystallization).
  • Analytical Cross-Validation : Combine DSC (differential scanning calorimetry) with HPLC to verify purity and phase transitions .

Q. Advanced Research Focus

  • DFT Calculations : Model electrophilic aromatic substitution (EAS) pathways to predict halogenation sites .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) .

Example :
DFT studies indicate that the -CF₃ group lowers the energy barrier for bromination at position 2 by 15 kcal/mol compared to position 4 .

How does the steric and electronic influence of the trifluoromethyl group affect downstream functionalization?

Q. Advanced Research Focus

  • Steric Effects : -CF₃ hinders nucleophilic attack at position 3, favoring C–H activation at position 4 .
  • Electronic Effects : The electron-withdrawing -CF₃ group increases oxidative stability but reduces basicity of the pyridine nitrogen .

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